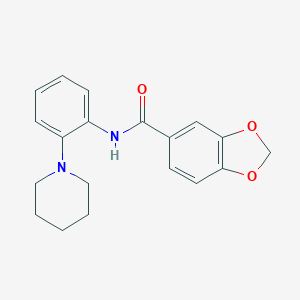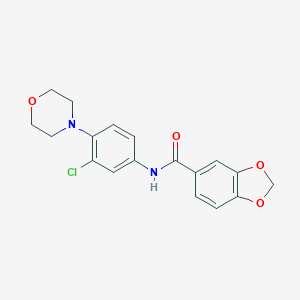![molecular formula C18H20ClN3O3S B251405 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B251405.png)
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of particular interest due to its unique chemical structure and potential applications in various fields of research. In
Mecanismo De Acción
The mechanism of action of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide have been extensively studied. Studies have shown that this compound has potent anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide in lab experiments is its potency and specificity. This compound has been shown to have potent anti-cancer properties and can selectively target cancer cells while leaving normal cells unharmed. However, one of the main limitations of using this compound is its toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide. One direction is to further explore its potential use in the treatment of various diseases, such as cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate its mechanism of action and identify new targets for its activity. Additionally, researchers may explore modifications to the synthesis method to improve efficiency and yield.
Métodos De Síntesis
The synthesis of 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide involves a multi-step process, starting with the reaction of 4-(methylsulfonyl)piperazine with 3-chlorobenzoyl chloride. This reaction produces 3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide as the final product. The synthesis of this compound has been extensively studied, and various modifications to the synthesis method have been proposed to improve its efficiency and yield.
Aplicaciones Científicas De Investigación
3-chloro-N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide has been used in a variety of scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth and proliferation of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Propiedades
Fórmula molecular |
C18H20ClN3O3S |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
3-chloro-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H20ClN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-7-5-16(6-8-17)20-18(23)14-3-2-4-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23) |
Clave InChI |
SWMSTLMGJPLGEU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(butyrylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251322.png)
![Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide](/img/structure/B251323.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251327.png)


![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251330.png)
![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251331.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251333.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B251334.png)
![N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B251339.png)

![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251341.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-ethylbenzamide](/img/structure/B251342.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B251343.png)